molecular formula C23H29F4N5 B14799882 4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine

4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine

Cat. No.: B14799882
M. Wt: 451.5 g/mol
InChI Key: MWJAYGVCPXZSOK-UHFFFAOYSA-N
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Description

4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine involves multiple steps, typically starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Organic solvents like dichloromethane, ethanol

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate cellular processes and pathways.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its efficacy in treating various diseases and conditions, including neurological disorders and cancers.

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-fluorophenyl)piperazin-1-yl-piperidin-4-yl-methanone
  • 4-(2-fluoroethyl)piperidin-1-yl-piperidin-4-yl-methanone

Uniqueness

Compared to similar compounds, 4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine stands out due to its unique combination of functional groups and rings. This unique structure imparts specific chemical and biological properties that may not be present in other similar compounds.

Properties

Molecular Formula

C23H29F4N5

Molecular Weight

451.5 g/mol

IUPAC Name

4-[1-(2-fluoroethyl)piperidin-4-yl]-6-(2-methylpyrrolidin-1-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyridin-2-amine

InChI

InChI=1S/C23H29F4N5/c1-16-3-2-9-32(16)22-14-18(17-5-10-31(11-6-17)12-7-24)13-21(30-22)29-20-15-19(4-8-28-20)23(25,26)27/h4,8,13-17H,2-3,5-7,9-12H2,1H3,(H,28,29,30)

InChI Key

MWJAYGVCPXZSOK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN1C2=CC(=CC(=N2)NC3=NC=CC(=C3)C(F)(F)F)C4CCN(CC4)CCF

Origin of Product

United States

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